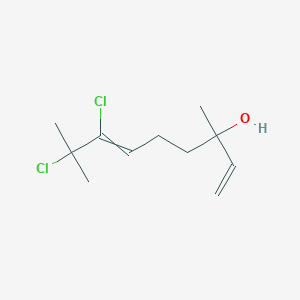
7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol is an organic compound with the molecular formula C11H20O It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a nonadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol typically involves the chlorination of a suitable precursor, such as 3,8-dimethylnona-1,6-diene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the initial formation of the nonadiene backbone, followed by selective chlorination and subsequent purification steps to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the double bonds to single bonds.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 7,8-dichloro-3,8-dimethylnona-1,6-dien-3-one.
Reduction: Formation of 3,8-dimethylnona-1,6-diene.
Substitution: Formation of 7,8-dihydroxy-3,8-dimethylnona-1,6-dien-3-ol or 7,8-diamino-3,8-dimethylnona-1,6-dien-3-ol.
Wissenschaftliche Forschungsanwendungen
7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethylnona-1,6-dien-3-ol: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
4,8-Dimethylnona-1,3,7-triene: Has a different arrangement of double bonds, leading to distinct chemical properties.
Linalool: A structurally related compound with different functional groups, commonly used in fragrances and flavorings.
Uniqueness
7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol is unique due to the presence of chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
92214-44-3 |
|---|---|
Molekularformel |
C11H18Cl2O |
Molekulargewicht |
237.16 g/mol |
IUPAC-Name |
7,8-dichloro-3,8-dimethylnona-1,6-dien-3-ol |
InChI |
InChI=1S/C11H18Cl2O/c1-5-11(4,14)8-6-7-9(12)10(2,3)13/h5,7,14H,1,6,8H2,2-4H3 |
InChI-Schlüssel |
WWHPVVGQGGFCLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=CCCC(C)(C=C)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


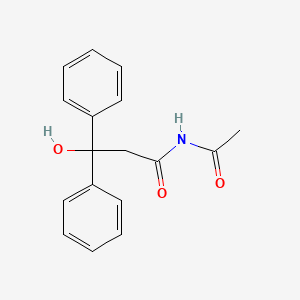
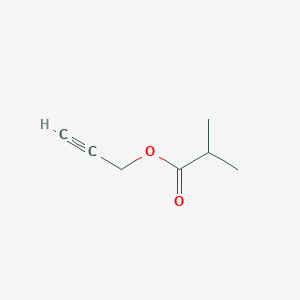
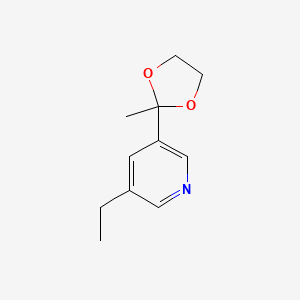
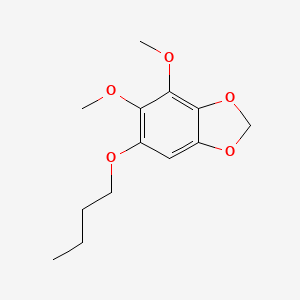

![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
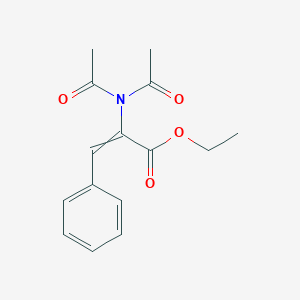
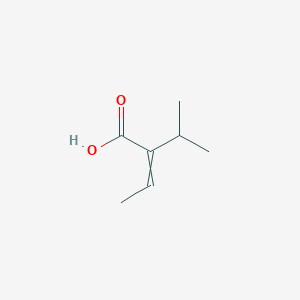
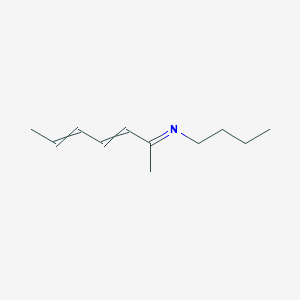
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
